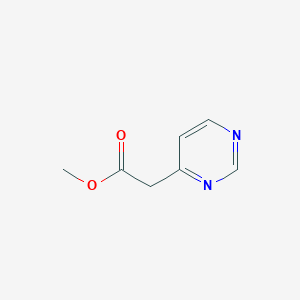
H-Tyr-pna
Descripción general
Descripción
H-Tyr-pNA, also known as L-Tyrosine para-nitroanilide, is a peptide nucleic acid (PNA) molecule . It is a synthetic analogue of deoxyribonucleic acid (DNA) that has potential applications in research and industry. The CAS Number for H-Tyr-pNA is 52551-07-2 .
Molecular Structure Analysis
H-Tyr-pNA is a peptide nucleic acid (PNA) where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . The molecular formula of H-Tyr-pNA is C15H15N3O4 . The neutral peptide backbone of PNA does not have electrostatic repulsion, resulting in significant stability of its hybrid structure with complementary oligonucleotides .
Physical And Chemical Properties Analysis
H-Tyr-pNA is chemically stable and resistant to hydrolytic (enzymatic) cleavage . It is resistant to nucleases and proteases and has a low affinity for proteins . These properties make PNAs an attractive agent for biological and medical applications . The molecular weight of H-Tyr-pNA is 301.3 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
H-Tyr-pna: , as part of peptide nucleic acid (PNA) conjugates, has shown promise in antimicrobial applications. PNAs can selectively silence gene expression, making them valuable tools against bacterial and viral infections. The challenge of poor membrane permeability is addressed by conjugating PNAs with molecules like cell-penetrating peptides, aminosugars, and aminoglycoside antibiotics, enhancing their ability to function as antimicrobial agents .
Biosensing and Bioimaging
Modified PNAs, including H-Tyr-pna , have applications in biosensing and bioimaging. By targeting structured nucleic acid targets, these PNAs can be used as probes for detecting specific DNA or RNA sequences. This has significant implications for diagnostics and the monitoring of biological processes .
Gene Regulation
H-Tyr-pna: plays a role in gene regulation by forming complexes with DNA or RNA, which can interfere with transcription and translation processes. This steric hindrance approach does not induce cleavage but blocks the target RNA, providing a method for controlling gene expression without breaking the DNA strand .
Molecular Diagnostics
The high specificity and binding affinity of H-Tyr-pna to natural DNA or RNA make it an excellent candidate for molecular diagnostics. Its resistance to enzymatic degradation allows for the development of stable diagnostic tools that can detect genetic markers of diseases .
Therapeutic Molecule Delivery
H-Tyr-pna: conjugates have been explored for their potential in delivering therapeutic molecules into cells. By overcoming the limitations of PNA’s natural poor cell uptake, these conjugates can serve as carriers for drugs, enhancing their effectiveness in treating various conditions .
Safety and Hazards
Mecanismo De Acción
Target of Action
H-Tyr-pna, also known as L-Tyrosine para-nitroanilide, is a synthetic peptide that primarily targets enzymes like chymotrypsin . Chymotrypsin is a protease enzyme that catalyzes the hydrolysis of certain proteins in the digestive system . The enzyme specifically cleaves peptide bonds formed by aromatic residues such as tyrosine .
Mode of Action
H-Tyr-pna interacts with its target enzymes through a process known as substrate binding . The enzyme chymotrypsin binds the substrate peptide into a groove on its surface. This binding occurs via hydrogen bonds to the NH group of the target amino acid and to several backbone CO or NH groups . This precise positioning of the target amino acid allows the catalytic components of the enzyme to initiate the hydrolysis process .
Biochemical Pathways
The interaction of H-Tyr-pna with chymotrypsin affects the proteolysis pathway, which is the breakdown of proteins into smaller polypeptides or amino acids . This process is crucial for various biological functions, including nutrient absorption and regulation of biological processes .
Pharmacokinetics
It’s known that peptide nucleic acids (pnas), like h-tyr-pna, are chemically stable and resistant to enzymatic cleavage, suggesting they may have good bioavailability .
Result of Action
The action of H-Tyr-pna results in the hydrolysis of specific proteins, leading to the production of smaller peptides and amino acids . This process is essential for the digestion and absorption of dietary proteins. Additionally, the hydrolysis of proteins can regulate various biological processes by producing bioactive peptides .
Action Environment
The action, efficacy, and stability of H-Tyr-pna can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzyme and the stability of the peptide . Furthermore, the presence of other molecules or compounds can also influence the interaction between H-Tyr-pna and its target enzyme .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHNERSENUVQJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)



![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)




![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
